molecular formula C24H40O4 B1668608 Chenodeoxycholic Acid CAS No. 474-25-9

Chenodeoxycholic Acid

Cat. No.: B1668608
CAS No.: 474-25-9
M. Wt: 392.6 g/mol
InChI Key: RUDATBOHQWOJDD-BSWAIDMHSA-N
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Description

Chenodeoxycholic Acid (CDCA) is a primary human bile acid synthesized in the liver from cholesterol, playing a vital role in cholesterol catabolism and lipid digestion . It serves as a key precursor in the industrial synthesis of Ursodeoxycholic Acid (UDCA) and various steroids, with over 65% of global CDCA production dedicated to UDCA synthesis . In research, CDCA is a potent natural agonist of the nuclear farnesoid X receptor (FXR), making it a critical tool for studying gene regulation related to bile acid homeostasis, glucose metabolism, and energy expenditure . Recent preclinical studies highlight its application in biotechnology, where it acts as a stabilizing excipient in microcapsules for pancreatic islet cell transplantation, showing promise for improving glycemic control in type 1 diabetes models . Other research areas include investigating its role in colorectal cancer progression, as higher fecal CDCA concentrations have been associated with increased cancer risk . This product is provided in high-purity grades (typically 95-98%) suitable for pharmaceutical research and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDATBOHQWOJDD-BSWAIDMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020260
Record name Chenodeoxycholic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chenodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000518
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.0899 mg/mL
Record name Chenodeoxycholic acid
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Source Human Metabolome Database (HMDB)
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CAS No.

474-25-9
Record name Chenodeoxycholic acid
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Record name Chenodiol [USAN]
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Record name CHENODIOL
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168-171, 165 - 167 °C
Record name Chenodeoxycholic acid
Source DrugBank
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Extraction and Purification from Swine Bile Solids

Pre-Treatment and Esterification

Swine bile solids, containing 5–35% chenodeoxycholic acid (CDCA), undergo pre-treatment with organic solvents (ethyl acetate or acetone) and salts (5–10 wt% sodium chloride or magnesium sulfate) to remove fatty acids and insoluble impurities. The addition of salt enhances filtration efficiency by dehydrating the mixture, while excessive salt (>10 wt%) introduces purification challenges. Subsequent esterification involves refluxing the residue with methanol and sulfuric acid at 60–65°C for 4–6 hours, converting free acids into methyl esters (CDCA-Me, HDCA-Me). Neutralization with sodium bicarbonate halts the reaction, yielding a mixture with 85–90% ester content.

Key Parameters for Esterification
Parameter Optimal Range Effect of Deviation
Methanol Volume 1.5–3× residue mass <1.5×: Poor solubility
Reaction Temperature 60–65°C >65°C: Side reactions increase
Catalyst (H₂SO₄) 2–3 wt% Excess: Over-esterification

Acetylation and Crystallization

Acetylation of hydroxyl groups at positions 3α and 7α employs anhydrous acetic acid and sodium acetate under reflux in toluene. This step converts esters into acetylated derivatives (CDCA-diAc-Me), which are then crystallized using hexane or heptane. Cooling the solution to 0–5°C induces crystallization, with three recrystallizations in methanol required to achieve >99% purity.

Deprotection and Final Purification

Base-mediated deprotection (NaOH or KOH) removes acetyl groups, followed by acidification to pH 2–3 to precipitate CDCA. Crystallization in water at 35–40°C yields pharmaceutical-grade CDCA with a melting point of 127–129°C and specific rotation $$[α]_D^{25} +15.2°$$ (c=1, CHCl₃). This method achieves 70–75% overall yield but requires 12–14 days due to multi-step purification.

Chemical Synthesis from Cholic Acid

Esterification and Selective Acetylation

Cholic acid (3α,7α,12α-trihydroxy-5β-cholanic acid) serves as the starting material for synthetic routes. Esterification with methanol and HCl produces methyl cholate, which undergoes selective acetylation at 3α and 7α positions using acetic anhydride and $$N,N$$-dimethylpyridine in dichloromethane. The reaction avoids 12α-hydroxyl protection, simplifying subsequent oxidation steps.

Oxidation and Wolff-Kishner Reduction

Oxidation of the 12α-hydroxyl group to a ketone employs chromium trioxide ($$CrO_3$$) in acetic acid, forming 3α,7α-diacetyl-12-ketothis compound. Wolff-Kishner reduction with hydrazine and potassium hydroxide removes the ketone group, yielding 3α,7α-diacetyl-CDCA. Hydrolysis with aqueous NaOH followed by acid precipitation isolates CDCA with 80–85% purity.

Comparative Efficiency of Synthetic Routes
Step Yield (%) Purity (%) Time (Hours)
Esterification 92 95 6
Acetylation 88 90 8
Wolff-Kishner 75 85 12

Industrial-Scale Optimization Strategies

Solvent Recycling in Extraction Processes

Ethyl acetate and methanol recovery systems reduce costs in swine bile extraction. Distillation under reduced pressure reclaims 80–85% of solvents, lowering raw material expenses by 30%.

Catalytic Improvements in Synthesis

Replacing $$CrO_3$$ with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) in oxidation steps minimizes toxic byproducts, enhancing environmental compliance. TEMPO-mediated oxidation achieves 90% conversion with 5% catalyst loading.

Challenges and Limitations

Source Dependency in Biological Extraction

Swine bile availability fluctuates due to agricultural practices and disease outbreaks (e.g., swine flu), causing supply chain instability. Synthetic routes mitigate this but require costly cholic acid derivatives.

Byproduct Management

The Wolff-Kishner reduction generates nitrogen gas and ammonia, necessitating scrubbing systems to meet emissions standards.

Chemical Reactions Analysis

Types of Reactions: Chenodiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification for therapeutic applications.

Common Reagents and Conditions: Common reagents used in the reactions involving chenodiol include oxidizing agents, reducing agents, and catalysts. The reaction conditions often involve controlled temperatures, pH levels, and specific solvents to ensure the desired chemical transformations.

Major Products Formed: These conjugates are crucial for its biological activity and therapeutic applications .

Scientific Research Applications

Treatment of Cerebrotendinous Xanthomatosis

Overview
Cerebrotendinous xanthomatosis is a rare genetic disorder caused by a deficiency in the enzyme sterol 27-hydroxylase, leading to the accumulation of cholesterol and cholestanol in various tissues. CDCA serves as a replacement therapy to facilitate the breakdown of these substances.

Clinical Evidence
A clinical evidence review indicated that treatment with CDCA significantly improved serum cholestanol levels and urinary bile alcohol levels in patients with cerebrotendinous xanthomatosis. In a retrospective cohort study involving 35 patients over an average treatment duration of 10.74 years, 100% experienced biochemical improvement, while over 70% showed stabilization or improvement in clinical symptoms .

Data Summary

StudyPatient CountFollow-Up DurationKey Findings
CDCA-STUK-15-0013510.74 yearsSignificant reduction in cholestanol levels; symptom resolution in diarrhea and cognitive impairment
CDCA-STRCH-CR-14-001285.75 yearsStabilization of disease symptoms; fewer positive outcomes compared to main study
Del Mar Amador et al. (2018)145 yearsImprovement in serum cholestanol; disease progression assessed

Gallstone Dissolution

Mechanism of Action
CDCA is effective in dissolving cholesterol gallstones through its ability to reduce cholesterol saturation in bile. It alters the composition of bile, enhancing solubilization and facilitating the dissolution of gallstones.

Clinical Application
Chenodiol (a formulation of CDCA) has been utilized at a dosage of 750 mg/day for up to two years in selected patients, demonstrating effectiveness for gallstone dissolution .

Modulation of Gut Microbiome

Research Insights
Recent studies have highlighted the role of CDCA in modulating the gut microbiome, which can lead to improved overall health outcomes. The alteration of gut microbiota composition by CDCA may contribute to enhanced metabolic functions and disease resistance .

Pharmaceutical Applications in Biotechnology

Transplantation and Tissue Delivery
CDCA has been investigated for its potential applications in bio-encapsulation and transplantation, particularly concerning pancreatic islet cells for type 1 diabetes treatment. Its properties may enhance tissue delivery systems, making it a valuable compound in regenerative medicine .

Case Studies

  • Case Study on Neonatal Cholestasis
    A case study reported the successful use of CDCA in a neonate presenting with cholestasis due to cerebrotendinous xanthomatosis. The early intervention led to significant clinical improvement, underscoring the importance of timely diagnosis and treatment .
  • Long-term Treatment Outcomes
    A longitudinal study on patients treated with CDCA for cerebrotendinous xanthomatosis revealed sustained biochemical improvements over several years, supporting its long-term efficacy and safety profile .

Safety Profile

While CDCA is generally well-tolerated, some adverse effects have been reported, including gastrointestinal disturbances and rare serious events like toxic hepatitis. Monitoring during treatment is essential to manage any potential side effects effectively .

Mechanism of Action

Chenodiol exerts its effects by suppressing the hepatic synthesis of cholesterol and cholic acid, leading to an increase in the production of cholesterol-unsaturated bile. This process helps dissolve cholesterol gallstones. Additionally, chenodiol inhibits the absorption of cholesterol in the intestines, further reducing the formation of gallstones . The molecular targets and pathways involved include the suppression of cholesterol synthesis enzymes and the modulation of bile acid transport proteins .

Comparison with Similar Compounds

Enzyme Inhibition and Molecular Interactions

  • AKR1D1 Inhibition: CDCA is a non-competitive inhibitor of human steroid 5β-reductase (Ki = 3.2 µM), whereas UDCA has weaker inhibitory effects (Ki = 9.8 µM) .
  • RamR Binding : CDCA binds multidrug resistance regulator RamR with KD = 65.3 µM, inducing conformational changes distinct from cholic acid .

Biological Activity

Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. Beyond its digestive functions, CDCA has significant biological activities that have been extensively studied, particularly in relation to metabolic disorders, liver diseases, and gallstone dissolution.

CDCA functions primarily by:

  • Dissolving Cholesterol Gallstones : CDCA reduces cholesterol saturation in bile, facilitating the dissolution of cholesterol gallstones. It does this by promoting biliary cholesterol desaturation and inhibiting hepatic cholesterol synthesis .
  • Regulating Bile Acid Synthesis : It suppresses the synthesis of both cholesterol and cholic acid in the liver, gradually replacing them with bile acids that are less harmful to liver cells .
  • Modulating Gut Microbiome : Recent studies indicate that CDCA can influence gut microbiota composition, which may enhance metabolic health and reduce inflammation .

Clinical Applications

CDCA is clinically utilized for several conditions:

  • Gallstone Dissolution : CDCA is effective in treating cholesterol gallstones. A study reported that patients treated with CDCA showed significant reductions in gallstone size or complete dissolution .
  • Cerebrotendinous Xanthomatosis (CTX) : In patients with CTX, CDCA therapy has led to improvements in serum cholestanol levels and stabilization of neurological symptoms .
  • Metabolic Disorders : Research suggests that CDCA can activate brown adipose tissue (BAT), leading to increased energy expenditure and potential benefits for obesity management .

Table 1: Summary of Clinical Studies on CDCA

StudyConditionSample SizeDurationKey Findings
QJM Study (1975)Gallstones10 patientsVariable4 patients showed gallstone reduction; significant serum bile acid elevation .
CTX Study (CDCA-STUK-15-001)Cerebrotendinous Xanthomatosis35 patients10.74 yearsStatistically significant improvements in serum cholestanol levels; stabilization of neurological function in ~80% .
BAT Activation StudyMetabolic Health12 healthy women2 daysIncreased BAT activity and whole-body energy expenditure post-CDCA treatment .

Case Studies

  • Gallstone Treatment :
    • A clinical trial involving 10 patients with gallstones demonstrated that administration of 1 g of CDCA daily resulted in the disappearance or reduction of stones in several cases. Liver biopsies indicated minor changes, but no serious adverse effects were reported.
  • Cerebrotendinous Xanthomatosis :
    • In a retrospective analysis of patients treated with CDCA, there was a notable decrease in cholestanol levels, indicating effective control over biochemical markers associated with CTX. Additionally, clinical assessments showed stabilization or improvement in disability scores among younger patients with lower baseline disability.

Safety and Side Effects

CDCA is generally well-tolerated; however, mild-to-moderate side effects can occur, including diarrhea and abdominal discomfort. Serious adverse events are rare but can include hepatotoxicity .

Q & A

Q. What are the primary biochemical roles of chenodeoxycholic acid in mammalian systems, and how can these be experimentally validated?

CDCA functions as a lipid emulsifier, Farnesoid X Receptor (FXR) agonist, and regulator of cholesterol homeostasis. To validate these roles:

  • Use in vitro assays (e.g., luciferase reporter systems for FXR activation) and lipid solubilization tests .
  • Quantify cholesterol crystallization inhibition via bile acid supersaturation models .
  • Validate metabolic effects using hepatocyte cultures or animal models with bile acid sequestration techniques .

Q. What standardized analytical methods are recommended for quantifying CDCA in biological matrices?

  • High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is widely used for bile acid profiling .
  • Molecularly imprinted polymer (MIP)-based sensors (e.g., QCM nanosensors) offer high specificity for distinguishing CDCA from structurally similar bile acids like cholic acid .
  • Enzymatic assays (e.g., 3α-hydroxysteroid dehydrogenase) can measure total bile acids but lack CDCA specificity .

Q. How is CDCA synthesized industrially, and what are the key quality control parameters?

  • CDCA is primarily derived from cholic acid via 7α-dehydroxylation or microbial biotransformation. Key steps include:
  • Chemical reduction of 7-keto intermediates .
  • Purity validation (>95%) via HPLC and nuclear magnetic resonance (NMR) .
    • Critical quality parameters: absence of lithocholic acid (hepatotoxic metabolite) and residual solvents .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on CDCA’s dual roles in cholesterol regulation (e.g., gallstone dissolution vs. bile cholesterol saturation)?

  • Context-dependent analysis : CDCA reduces cholesterol saturation in human gallstones but may increase it in canine models due to species-specific bile acid metabolism .
  • Methodological adjustments : Use isotopic tracer studies (e.g., deuterated cholesterol) to track cholesterol flux in vivo .
  • Dose optimization : Clinical studies suggest 750 mg/day in adults balances efficacy and hepatotoxicity .

Q. What experimental strategies mitigate CDCA’s hepatotoxicity in in vitro and in vivo models?

  • Conjugation approaches : Glycine or taurine conjugation reduces membrane disruption in hepatocytes .
  • Targeted delivery systems : Nanoparticle encapsulation improves bile acid specificity and minimizes off-target effects .
  • Co-administration with ursodeoxycholic acid (UDCA) counteracts CDCA-induced cytotoxicity .

Q. What are the challenges in designing clinical trials for CDCA in rare diseases like cerebrotendinous xanthomatosis (CTX)?

  • Small cohort sizes : Retrospective multi-center collaborations are critical (e.g., European studies with n=35–28) .
  • Endpoint selection : Use surrogate biomarkers (e.g., serum cholestanol) and neuroimaging to assess efficacy .
  • Long-term safety monitoring : Track liver enzymes and bile acid profiles to detect subclinical hepatotoxicity .

Q. How do structural modifications of CDCA (e.g., 6α-ethyl derivatives) enhance FXR agonism, and what are the trade-offs?

  • 6α-ethyl-CDCA (obeticholic acid) : Increases FXR binding affinity 100-fold but elevates pruritus risk in patients .
  • Methodological insights : Molecular docking studies and X-ray crystallography reveal steric and electronic interactions at the FXR ligand-binding domain .
  • Balancing potency and safety : In silico toxicity prediction models (e.g., ProTox-II) guide derivative optimization .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies between in vitro and in vivo CDCA efficacy data?

  • Physiological relevance : In vitro models often lack bile acid enterohepatic circulation, altering exposure kinetics .
  • Microbiome considerations : Gut microbiota metabolize CDCA into lithocholic acid, requiring germ-free models for mechanistic studies .
  • Multi-omics integration : Pair transcriptomics (e.g., FXR target genes) with metabolomics to resolve pathway-specific effects .

Q. Why do studies report conflicting results on CDCA’s impact on intestinal barrier function?

  • Dose-dependent effects : Low doses enhance barrier integrity via FXR signaling, while high doses disrupt tight junctions .
  • Model variability : Use polarized epithelial cell monolayers (e.g., Caco-2) with TEER measurements for standardized assessments .

Methodological Best Practices

Q. What protocols optimize CDCA stability in experimental formulations?

  • Storage conditions : Lyophilized CDCA is stable at -20°C; avoid repeated freeze-thaw cycles in solution .
  • Antioxidant additives : Include 0.1% ascorbic acid to prevent oxidation in cell culture media .

Q. How can researchers validate CDCA’s role in modulating gut-liver axis signaling?

  • Organ-on-chip systems : Co-culture hepatocytes and intestinal cells to simulate enterohepatic circulation .
  • FXR knockout models : Compare wild-type and FXR-/- mice to isolate receptor-specific effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chenodeoxycholic Acid
Reactant of Route 2
Chenodeoxycholic Acid

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